REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH:25]=[O:26])[c:5]([N:8]([CH2:9][CH2:10][CH2:11][CH2:12][C:13](=[O:14])[OH:15])[CH2:16][c:17]2[cH:18][cH:19][c:20]([O:23][CH3:24])[cH:21][cH:22]2)[cH:6][cH:7]1.[C:27](=[O:28])([O-:29])[O-:30].[I:33][CH3:34].[K+:31].[K+:32].[O:36]=[CH:37][N:38]([CH3:39])[CH3:40].[OH2:35]>>[Br:1][c:2]1[cH:3][c:4]([CH:25]=[O:26])[c:5]([N:8]([CH2:9][CH2:10][CH2:11][CH2:12][C:13](=[O:14])[O:15][CH3:27])[CH2:16][c:17]2[cH:18][cH:19][c:20]([O:23][CH3:24])[cH:21][cH:22]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN(CCCCC(=O)O)c2ccc(Br)cc2C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)CCCCN(Cc1ccc(OC)cc1)c1ccc(Br)cc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |